molecular formula C17H20FNO4 B2977430 N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide CAS No. 1421506-15-1

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2977430
CAS No.: 1421506-15-1
M. Wt: 321.348
InChI Key: FSDBHUQSAYXIOU-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a unique hybrid structure combining a 2,5-dimethylfuran moiety and a 2-fluorophenoxy group. The compound features:

  • A central acetamide backbone.
  • A 3-hydroxypropyl linker substituted with a 2,5-dimethylfuran ring, which may confer metabolic stability and influence lipophilicity.
  • A 2-fluorophenoxy group attached to the acetamide carbonyl, likely enhancing electron-withdrawing effects and binding specificity.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4/c1-11-9-13(12(2)23-11)15(20)7-8-19-17(21)10-22-16-6-4-3-5-14(16)18/h3-6,9,15,20H,7-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDBHUQSAYXIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)COC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of 2,5-dimethylfuran, which can be derived from fructose through a catalytic biomass-to-liquid process

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert the furan ring into a tetrahydrofuran ring.

    Substitution: The fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while reduction of the furan ring may produce tetrahydrofuran derivatives.

Scientific Research Applications

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related acetamide derivatives are analyzed below.

Structural and Functional Group Analysis

Compound Name/ID Key Substituents/Features Potential Implications
Target Compound 2-Fluorophenoxy, 2,5-dimethylfuran, 3-hydroxypropyl Enhanced electronic effects (fluorine), steric hindrance (dimethylfuran), solubility (hydroxypropyl)
40000-40006 () Varied R groups (H, Cl, Br, CH₃, OCH₃, NO₂) on phenyl ring Electron-withdrawing/donating substituents modulate reactivity and binding affinity .
Compound e () (2S,3S,5S)-stereochemistry, diphenylhexane, amino/hydroxy groups Stereospecific activity, hydrogen-bonding capacity, and potential CNS permeability .
Alachlor () 2-Chloro, 2,6-diethylphenyl, methoxymethyl Herbicidal activity via inhibition of fatty acid synthesis; chloro group increases persistence .
N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005, ) 4-Hydroxyphenyl, diphenylpropyl Hydroxyl group improves solubility but may reduce metabolic stability .

Key Observations

Substituent Effects: The 2-fluorophenoxy group in the target compound offers a balance between electron withdrawal (compared to Cl or NO₂ in ) and reduced environmental persistence (vs. chloroacetamides like alachlor) .

This may limit its utility in enantioselective applications unless resolved .

Functional Group Contributions: The 3-hydroxypropyl linker could improve aqueous solubility relative to non-polar chains (e.g., diphenylpropyl in ), though it may increase susceptibility to oxidative metabolism . The absence of amino or formamido groups (cf. compounds e-g in ) suggests reduced hydrogen-bonding capacity, possibly affecting target engagement .

Applications :

  • Chlorinated analogs () are primarily herbicides, whereas stereochemically complex derivatives () imply therapeutic use. The target compound’s fluorine and furan motifs align with trends in antiviral or anti-inflammatory drug design .

Research Implications and Limitations

  • Data Gaps: No direct pharmacological or toxicity data for the target compound is available in the provided evidence. Comparative studies on its solubility, stability, and binding kinetics are needed.
  • Synthetic Challenges: The dimethylfuran and fluorophenoxy groups may complicate synthesis compared to simpler halogenated analogs ().

Biological Activity

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The molecular formula for this compound is C16H20FNO4C_{16}H_{20}FNO_4 with a molecular weight of 341.4 g/mol. The structure features a fluorophenoxy group and a dimethylfuran moiety, which are known to enhance the compound's biological activity.

PropertyValue
Common NameThis compound
CAS Number1421497-74-6
Molecular FormulaC₁₆H₂₀FNO₄
Molecular Weight341.4 g/mol

The biological activity of this compound can be attributed to its interaction with various biological pathways. Preliminary studies indicate that it may influence key signaling pathways involved in inflammation and cancer progression. Specifically, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response and tumorigenesis.

Case Studies and Research Findings

  • Anti-inflammatory Properties :
    A study investigating compounds similar to this compound demonstrated significant inhibition of COX-1 and COX-2 activity. The IC50 values for these enzymes were reported at concentrations ranging from 0.1 µM to 1.1 µM, suggesting strong anti-inflammatory potential .
  • Anticancer Activity :
    In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a derivative of this compound was tested against breast cancer cells and exhibited a dose-dependent increase in apoptosis markers .
  • Neuroprotective Effects :
    Research indicates that compounds containing the dimethylfuran moiety may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. In models of neurodegeneration, these compounds demonstrated a reduction in reactive oxygen species (ROS) levels .

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